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An In-depth Technical Guide to the Potential Tautomeric Forms of Fosmanogepix

Introduction

Fosmanogepix is an innovative antifungal agent that represents the first in a new class of drugs

targeting the fungal enzyme Gwt1. It is administered as a phosphate prodrug, which undergoes

in vivo cleavage to release the active moiety, manogepix (formerly APX001). The unique

mechanism of action of manogepix, involving the inhibition of glycosylphosphatidylinositol

(GPI)-anchored protein maturation, makes it a critical tool against a broad spectrum of fungal

pathogens, including resistant strains.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and

electronic properties. Tautomerism, the dynamic equilibrium between two or more

interconvertible structural isomers, can significantly influence these properties. Different

tautomers can exhibit distinct physicochemical characteristics, such as solubility, lipophilicity,

and hydrogen bonding capacity, which in turn affect their pharmacokinetic profiles and binding

affinity to biological targets. Therefore, a thorough investigation into the potential tautomeric

forms of manogepix is paramount for a complete understanding of its mechanism of action and

for optimizing its development and formulation.

This technical guide provides a comprehensive analysis of the potential tautomeric forms of

manogepix, the active form of Fosmanogepix. It outlines the structural basis for tautomerism in

the molecule, presents a framework for its experimental and computational investigation, and

discusses the implications for drug development.
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Chemical Structure and Potential for Tautomerism
The core structure of manogepix features a substituted 1,4-oxazepine ring fused to a pyridine

ring. This complex heterocyclic system contains several functional groups amenable to

tautomerization, most notably a lactam-lactim equilibrium.

The primary site of tautomerism within the manogepix molecule is the amide functionality within

the 1,4-oxazepine ring system. This allows for a potential lactam-lactim tautomerization, where

a proton can migrate from the nitrogen atom to the carbonyl oxygen.

Lactam Form: This form contains a carbonyl group (C=O) and a secondary amine (N-H)

within the ring.

Lactim Form: This tautomer features a hydroxyl group (O-H) and an imine (C=N) functionality

within the ring.

The equilibrium between these two forms can be influenced by various factors, including the

solvent, pH, and temperature. The predominant form will be the one that is thermodynamically

more stable under a given set of conditions.

Framework for Tautomer Investigation
A dual approach combining computational modeling and experimental analysis is essential for

a robust characterization of the tautomeric equilibrium of manogepix.

Computational Approach
Quantum mechanical calculations, particularly Density Functional Theory (TDF), are powerful

tools for predicting the relative stabilities of tautomers. These calculations can provide valuable

insights into the gas-phase and solution-phase equilibria. The relative energies of the lactam

and lactim forms can be calculated, and the thermodynamically more stable tautomer can be

identified. It is crucial to select an appropriate solvent model in these calculations, as the

solvent can significantly influence the position of the tautomeric equilibrium.

Table 1: Hypothetical Relative Energies of Manogepix Tautomers
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Tautomer Method/Basis Set Solvent
Relative Energy
(kcal/mol)

Lactam DFT/B3LYP/6-31G Gas Phase 0.00

Lactim DFT/B3LYP/6-31G Gas Phase +2.50

Lactam DFT/B3LYP/6-31G Water (PCM) 0.00

Lactim DFT/B3LYP/6-31G Water (PCM) +1.20

Note: This table is illustrative. Actual values would be derived from specific computational

studies on manogepix.

Experimental Approach
Several spectroscopic and analytical techniques can be employed to experimentally identify

and quantify the tautomeric forms of manogepix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying

tautomerism in solution.[1][2] The chemical shifts of protons and carbons near the

tautomerization site will be different for the lactam and lactim forms. For instance, in the

lactam form, one would expect to see a signal for the N-H proton, which would be absent in

the lactim form, where an O-H proton signal would appear instead. If the tautomerization is

slow on the NMR timescale, separate signals for both forms may be observed, allowing for

direct quantification. If the process is fast, an averaged spectrum is observed, and the

position of the averaged signals can provide information about the equilibrium.[3]

X-ray Crystallography: This technique provides the definitive structure of a molecule in the

solid state.[4][5] By analyzing the crystal structure of manogepix, it is possible to determine

which tautomeric form is present in the solid state. This information is crucial for

understanding the properties of the solid drug substance.

Infrared (IR) and UV-Vis Spectroscopy: These techniques can also be used to study

tautomerism. The C=O stretch in the lactam form will have a characteristic frequency in the

IR spectrum, which will be absent in the lactim form. Similarly, the two tautomers may have

different chromophores, leading to distinct UV-Vis absorption spectra.
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Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis for Tautomer
Identification in Solution
Objective: To identify and quantify the potential lactam and lactim tautomers of manogepix in

different solvents.

Materials:

Manogepix reference standard

Deuterated solvents (e.g., DMSO-d6, CDCl3, D2O)

NMR tubes

High-resolution NMR spectrometer (e.g., 500 MHz or higher)

Methodology:

Prepare solutions of manogepix in each deuterated solvent at a concentration of

approximately 10 mg/mL.

Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 25°C).

Acquire 2D NMR spectra, such as COSY and HSQC, to aid in the assignment of proton and

carbon signals.

Analyze the 1H spectra for the presence of N-H or O-H protons. Look for characteristic

chemical shifts associated with the lactam and lactim forms.

Analyze the 13C spectra for the chemical shifts of the carbonyl carbon (lactam) or the C=N

and C-O carbons (lactim).

If distinct signals for both tautomers are observed, calculate the relative populations by

integrating the corresponding proton signals.
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If averaged signals are observed, advanced NMR techniques or analysis of chemical shifts

of model compounds may be necessary to estimate the equilibrium position.

Protocol 2: Computational Investigation of Tautomeric
Equilibria
Objective: To calculate the relative stabilities of the lactam and lactim tautomers of manogepix

using Density Functional Theory (DFT).

Software:

A quantum chemistry software package (e.g., Gaussian, Spartan)

Methodology:

Construct the 3D structures of the lactam and lactim tautomers of manogepix using a

molecular modeling program.

Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT

method and basis set (e.g., B3LYP/6-31G*).

Perform a frequency calculation for each optimized structure to confirm that it is a true

energy minimum (no imaginary frequencies).

Calculate the single-point energy of each optimized structure. The difference in these

energies will give the relative stability in the gas phase.

To model the effect of a solvent, repeat the geometry optimization and energy calculations

using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with

the desired solvent (e.g., water).

Compare the relative energies of the two tautomers in the gas phase and in solution to

determine the more stable form under each condition.

Visualizing Tautomeric Equilibrium and
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A comprehensive understanding of the tautomeric forms of manogepix is critical for several

aspects of its development:

Mechanism of Action: The specific tautomer present at the active site of the Gwt1 enzyme

will determine the key interactions responsible for its inhibitory activity. Elucidating the

bioactive tautomer is essential for structure-activity relationship (SAR) studies and the design

of next-generation analogs.

Pharmacokinetics: Different tautomers can have varying solubilities, lipophilicities, and

metabolic stabilities, which can impact the absorption, distribution, metabolism, and

excretion (ADME) profile of the drug.

Formulation: The predominant tautomer in the solid state will influence the choice of

formulation strategies to ensure stability, dissolution, and bioavailability.

Intellectual Property: A thorough characterization of all potential tautomeric forms is crucial

for securing robust patent protection.

Conclusion

The potential for lactam-lactim tautomerism in manogepix, the active form of Fosmanogepix,

warrants a detailed investigation. A combined computational and experimental approach, as

outlined in this guide, will provide a comprehensive understanding of the tautomeric

equilibrium. This knowledge is not only of fundamental chemical interest but also has significant

practical implications for the ongoing development and clinical application of this important new

antifungal agent. By fully characterizing the tautomeric landscape of manogepix, researchers

can ensure that its full therapeutic potential is realized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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